3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, along with a chlorobenzyl and a dimethylpyrazolylmethyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Introduction of the Dimethylpyrazolylmethyl Group: The final step involves the alkylation of the intermediate with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems This combination imparts unique chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C16H15ClN6S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(3,5-dimethylpyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15ClN6S/c1-10-7-11(2)22(20-10)9-15-21-23-14(18-19-16(23)24-15)8-12-5-3-4-6-13(12)17/h3-7H,8-9H2,1-2H3 |
InChI Key |
FSIACUZBTFKYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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